molecular formula C5H9NO2 B6235474 6-methyl-1,3-oxazinan-2-one CAS No. 42202-89-1

6-methyl-1,3-oxazinan-2-one

Cat. No.: B6235474
CAS No.: 42202-89-1
M. Wt: 115.13 g/mol
InChI Key: VRKYYVMHRNLUCM-UHFFFAOYSA-N
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Description

6-methyl-1,3-oxazinan-2-one (CAS 42202-89-1) is a six-membered heterocyclic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This 1,3-oxazinan-2-one derivative is of significant interest in synthetic organic chemistry as a building block and intermediate for the construction of more complex molecular architectures . Compounds in this class have been synthesized via gold-catalyzed oxycyclization of allenic carbamates, where they are identified as kinetically controlled products that can isomerize to 1,3-oxazin-2-one derivatives, demonstrating their value in methodological development and the study of reaction mechanisms . Furthermore, 1,3-oxazinan-2-ones can be synthesized through alternative green chemistry approaches, such as the reaction of amines and 1,3-diols using dialkyl carbonate chemistry . The physical properties of this compound include a density of approximately 1.046 g/cm³ and a flash point of 136.8°C . It is offered with a purity of 95% and above and is available for procurement from various chemical suppliers . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

42202-89-1

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

6-methyl-1,3-oxazinan-2-one

InChI

InChI=1S/C5H9NO2/c1-4-2-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

VRKYYVMHRNLUCM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)O1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methyl 1,3 Oxazinan 2 One and Its Derivatives

Catalytic Approaches for 1,3-Oxazinan-2-one (B31196) Ring Formation

Catalysis offers a powerful tool for the efficient and selective synthesis of 1,3-oxazinan-2-ones. Various transition metals and catalyst systems have been developed to facilitate the key ring-forming cyclization reactions, often under mild conditions with high degrees of control.

Carbon Dioxide (CO2) Fixation Strategies: Organocatalytic and Metal-Organic Framework (MOF) Catalysis

The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry. In this context, both organocatalysts and Metal-Organic Frameworks (MOFs) have emerged as promising platforms for the synthesis of cyclic carbamates like 1,3-oxazinan-2-ones.

Organocatalysis: Organocatalytic methods provide a metal-free alternative for CO₂ fixation. Research has demonstrated the [4+2] annulation of CO₂ with allenamides, catalyzed by Lewis bases, to form 1,3-oxazine-2,4-diones, which are closely related to the target oxazinanones. mdpi.com This process highlights the potential of organocatalytic systems for activating CO₂ for chemical transformations under mild conditions. mdpi.com The strategy often involves the use of a bifunctional organocatalyst in conjunction with a base, creating a robust system for carboxylation. nih.govresearchgate.net While direct carboxylation of terminal alkynes with CO₂ has been developed using organocatalysts, the application to form the 1,3-oxazinan-2-one ring from amino alcohols is an area of ongoing development. nih.govresearchgate.net

Metal-Organic Framework (MOF) Catalysis: MOFs are crystalline materials with high surface areas and tunable porosity, making them attractive for catalysis. rsc.orgyoutube.com They have been successfully employed as catalysts for CO₂ conversion, particularly in the reaction of CO₂ with epoxides to yield cyclic carbonates. rsc.org MOFs can be designed to have specific active sites, such as open metal sites and Lewis basic centers, that facilitate the capture and activation of CO₂. youtube.com For instance, zinc-based MOFs have been synthesized to mimic the active site of carbonic anhydrase, an enzyme that catalyzes the interconversion of CO₂ and bicarbonate, showing potential for CO₂ conversion applications. nih.gov While MOF-based catalysis is well-established for the synthesis of 5-membered cyclic carbonates, its direct application for the synthesis of 6-membered 1,3-oxazinan-2-ones from CO₂ and 1,3-amino alcohols is a less explored but promising frontier. The principles established for epoxide activation could potentially be extended to the hydroxyl group of amino alcohols, facilitating a similar cyclization pathway.

Gold-Catalyzed Oxycyclization Reactions

Gold catalysis has proven to be a highly effective method for constructing the 1,3-oxazinan-2-one ring system. A prominent strategy involves the regioselective gold-catalyzed oxycyclization of easily accessible allenic carbamates. acs.org This approach allows for the efficient synthesis of 1,3-oxazinan-2-one derivatives under mild conditions with excellent control of regioselectivity. rsc.org

The reaction can be tuned to produce either the kinetic or thermodynamic product. youtube.com Typically, using a catalyst system like [AuCl(PPh₃)]/AgOTf with an acid co-catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like dichloromethane, the reaction proceeds smoothly. rsc.orgyoutube.com At room temperature, the reaction yields the kinetically favored 1,3-oxazinan-2-ones, while heating at higher temperatures (e.g., 130 °C) can lead to the thermodynamically favored isomerized 1,3-oxazin-2-one products. rsc.orgyoutube.com

Table 1: Gold-Catalyzed Synthesis of 1,3-Oxazinan-2-one Derivatives rsc.orgyoutube.com
SubstrateCatalyst SystemConditionsProduct TypeYield
Allenic Carbamate (B1207046) (2a)2.5 mol % [AuCl(PPh₃)], 2.5 mol % AgOTf, 10 mol % PTSACH₂Cl₂, rt, 6 hKinetic (1,3-oxazinan-2-one 3a)High
Allenic Carbamate (2a)2.5 mol % [AuCl(PPh₃)], 2.5 mol % AgOTf, 10 mol % PTSACH₂Cl₂, 130 °C, 1.5 hThermodynamic (1,3-oxazin-2-one 4a)High
Allenic Carbamate (2j)2.5 mol % [AuCl(PPh₃)], 2.5 mol % AgOTf, 10 mol % PTSACH₂Cl₂, rt, 2 hKinetic (1,3-oxazinan-2-one 3j)High
Allenic Carbamate (2f)2.5 mol % [AuCl(PPh₃)], 2.5 mol % AgOTf, 10 mol % PTSACH₂Cl₂, 130 °C, 0.5 hThermodynamic (1,3-oxazin-2-one 4f)High

Palladium-Mediated C-H Amination and Cyclization Reactions

Palladium catalysis offers diverse pathways for forming C–N and C–O bonds, which are essential for the synthesis of the 1,3-oxazinan-2-one heterocycle. These methods include cycloadditions, oxidative carbonylations, and C-H activation strategies.

A direct approach involves the palladium-catalyzed [4+2] cycloaddition of vinyloxetanes with isocyanates. rsc.org This reaction, using a Pd₂(dba)₃·CHCl₃/dppe catalyst system, efficiently produces 4-vinyl-1,3-oxazin-2-ones in moderate to good yields at room temperature. rsc.org Another powerful method is the palladium-catalyzed oxidative carbonylation of the alkenyl C-H bonds of enamides, which directly furnishes 1,3-oxazin-6-ones, a valuable derivative. acs.org Furthermore, palladium iodide (PdI₂) has been shown to catalyze the oxidative cyclocarbonylation of 1,3-diols to yield the corresponding six-membered cyclic carbonates, a reaction that demonstrates the feasibility of forming the core ring structure from suitable precursors. mdpi.com

The principle of C-H activation is central to many modern palladium-catalyzed reactions. nih.govnih.gov While direct C-H amination of a hydrocarbon backbone followed by cyclization is a sophisticated approach, related palladium-catalyzed tandem cyclizations and carboetherification reactions have been developed that assemble complex heterocyclic systems, demonstrating the power of this strategy. rsc.orgthieme-connect.de

Brønsted Acid-Catalyzed Cyclization Processes

Metal-free Brønsted acid catalysis presents an economical and environmentally friendly route to 1,3-oxazinan-2-ones. An unexpected and innovative method involves the tandem elimination-cycloaddition reaction of N-Boc imines in the presence of a strong Brønsted acid like fluoroboric acid (HBF₄·OEt₂). This reaction proceeds in high yield and avoids the use of metal catalysts.

Another effective strategy is the Brønsted acid-catalyzed domino oxidative cyclization. This one-pot process begins with a Brønsted base-catalyzed Michael addition of an α-isocyanoacetate to a phenyl vinyl selenone. The subsequent addition of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), triggers a domino reaction that results in the formation of the 1,3-oxazinan-2-one ring in good to excellent yields. The phenyl selenonyl group plays a crucial triple role as an activator, a leaving group, and a latent oxidant in this integrated process.

Green Chemistry and Sustainable Synthesis of 1,3-Oxazinan-2-ones

Green chemistry principles, such as atom economy and the use of sustainable reagents, are increasingly guiding the development of new synthetic methods. One-pot procedures are particularly desirable as they reduce waste, save time, and minimize purification steps.

One-Pot Syntheses from Amines and 1,3-Diols

A notable green and sustainable method for synthesizing 1,3-oxazinan-2-ones is the one-pot reaction of amines and 1,3-diols using dialkyl carbonates as phosgene-free carbonylating agents. This approach is catalyzed by a base, such as potassium tert-butoxide. The reaction proceeds via an intermolecular cyclization where a bis(methyl carbonate) intermediate is formed in situ.

The choice of dialkyl carbonate can influence the reaction yield, with more sterically hindered carbonates sometimes leading to higher yields of the desired 1,3-oxazinan-2-one. This method is applicable to a range of amines and 1,3-diols. For example, in reactions involving diols with both primary and secondary hydroxyl groups, substituents are selectively found at the 6-position of the resulting oxazinanone ring. thieme-connect.de

Table 2: One-Pot Synthesis of 1,3-Oxazinan-2-ones from Amines and 1,3-Diols thieme-connect.de
Amine1,3-DiolCarbonate SourceBaseYield (GC-MS)
n-Octylamine3-Methylbutane-1,3-diolMethyl tert-Butyl CarbonatePotassium tert-butoxide62%
Aniline3-Methylbutane-1,3-diolMethyl tert-Butyl CarbonatePotassium tert-butoxide76%
BenzylamineButane-1,3-diolDimethyl CarbonatePotassium tert-butoxideAdequate
Phenylhydrazine3-Methylbutane-1,3-diolMethyl tert-Butyl CarbonatePotassium tert-butoxideAdequate

Solvent-Free and Microwave-Assisted Protocols

In the pursuit of more sustainable and efficient chemical processes, solvent-free and microwave-assisted syntheses have emerged as powerful tools. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. researchgate.net

One notable microwave-assisted approach involves the synthesis of 5,6-dihydro-4H-1,3-oxazines from amido alcohols using polyphosphoric acid (PPA) esters as dehydrating agents. asianpubs.org This method avoids the need for metals or other catalysts. For instance, the reaction of N-(3-hydroxypropyl)benzamide using ethyl polyphosphate (PPE) in chloroform (B151607) under microwave irradiation yields 2-phenyl-5,6-dihydro-4H-1,3-oxazine in a significantly shorter time than conventional heating. asianpubs.org Further refinement of this protocol using trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free microwave conditions has proven effective for synthesizing related seven-membered rings, demonstrating the versatility of microwave assistance in overcoming the enthalpic and entropic barriers of cyclization. asianpubs.org

Another green, microwave-assisted protocol has been successfully applied to the one-pot synthesis of functionalized 2-oxobenzo[b] rsc.orgnih.govoxazines, achieving excellent yields of up to 97%. acs.org While not directly targeting the 6-methyl-1,3-oxazinan-2-one core, these findings underscore the broad applicability of microwave irradiation in constructing oxazine-type heterocycles efficiently. researchgate.netacs.orgresearchgate.net The benefits often include easier work-up procedures and the ability to conduct reactions on a gram scale. researchgate.netacs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-oxazines

Entry Starting Amido Alcohol Method Time Yield (%)
1 N-(3-hydroxypropyl)benzamide Conventional Heating 18 h 40
2 N-(3-hydroxypropyl)benzamide Microwave (PPE/CHCl₃) 15 min 92
3 N-(3-hydroxypropyl)-4-methoxybenzamide Conventional Heating 18 h 45
4 N-(3-hydroxypropyl)-4-methoxybenzamide Microwave (PPE/CHCl₃) 15 min 95
5 N-(3-hydroxypropyl)-4-nitrobenzamide Conventional Heating 18 h 20
6 N-(3-hydroxypropyl)-4-nitrobenzamide Microwave (PPE/CHCl₃) 20 min 50

Data synthesized from a study on microwave-assisted synthesis of cyclic iminoethers. asianpubs.org

Stereoselective and Chiral Synthesis of this compound Analogues

Creating specific stereoisomers of 1,3-oxazinan-2-ones is crucial, as the biological activity of the final pharmaceutical compounds often depends on their precise three-dimensional structure. Methodologies are broadly divided into chiral pool synthesis, which uses naturally occurring chiral molecules as starting materials, and enantioselective catalysis, which employs a chiral catalyst to direct the reaction.

Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by leveraging the inherent chirality of readily available natural products like amino acids and carbohydrates. sciresliterature.org

A reported synthesis of chiral 6-hydroxymethyl-1,3-oxazinan-2-ones begins with carbohydrate derivatives. rsc.orgactascientific.com The key steps involve the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide intermediate. This amide is subsequently reduced and then carbonylated to furnish the desired chiral 1,3-oxazinan-2-one. rsc.orgactascientific.com

Another approach utilizes homoallylic carbamates to produce 4,6-disubstituted-1,3-oxazinan-2-one analogues. actascientific.com In this multi-step sequence, a Sharpless dihydroxylation of the homoallylic carbamate creates the necessary diol functionality, which then undergoes a sodium hydride-assisted cyclization to form the target 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521) in high yield. actascientific.com These methods highlight how the stereocenters present in carbohydrates can be effectively transferred to the oxazinanone scaffold. sciresliterature.orgrsc.org

Enantioselective catalysis offers a powerful alternative for accessing chiral molecules without relying on a chiral starting material. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One sophisticated strategy provides regio- and enantiodivergent access to functionalized Boc-1,3-oxazinanes, which are precursors to valuable β-amino acids. The process involves a sparteine-mediated enantioselective lithiation of a Boc-1,3-oxazinane, followed by transmetallation to zinc and a subsequent Negishi coupling. The regioselectivity of this coupling can be switched by tuning the palladium catalyst's ligand, allowing for exclusive functionalization at either the C4 or C5 position with high enantioselectivity.

Another innovative one-pot catalytic approach has been developed for the synthesis of related chiral morpholin-2-ones. This sequence involves a Knoevenagel condensation, an asymmetric epoxidation catalyzed by a quinine-derived urea (B33335), and a domino ring-opening cyclization. This method yields products with excellent enantiomeric excess (up to 99% ee) and has been applied to the synthesis of a key intermediate for the antiemetic drug Aprepitant. Furthermore, chiral 1,3,2-oxazaborolidines have been identified as versatile Lewis acid catalysts capable of inducing enantioselectivity in photochemical reactions, such as [2+2] photocycloadditions, to produce chiral heterocyclic structures.

Table 2: Enantioselective Synthesis of C4- and C5-Functionalized Boc-1,3-Oxazinanes

Entry Product Position Electrophile Yield (%) Enantiomeric Ratio (er)
1 C4 Ph-I 80 96:4
2 C5 Ph-I 75 96:4
3 C4 4-MeO-Ph-I 81 96:4
4 C5 4-MeO-Ph-I 74 96:4
5 C4 2-Thienyl-Br 75 95:5
6 C5 2-Thienyl-Br 73 95:5

Data synthesized from a study on regiodivergent enantioselective C–H functionalization.

Novel Precursors and Cascade Reactions in Oxazinanone Synthesis

The development of novel precursors and cascade reactions aims to increase synthetic efficiency by reducing the number of separate operations, purifications, and reagent use, leading to more streamlined and atom-economical routes.

A fundamentally new approach to oxazinone synthesis involves a radical cascade reaction starting from 2-acyloxyazirines. nih.gov This one-step method uses a tributyltin hydride (Bu₃SnH) and ACHN (1,1'-azobis(cyclohexanecarbonitrile)) system to generate stannyl (B1234572) radicals. These radicals initiate a cascade that opens the azirine ring, ultimately leading to the formation of 5-hydroxy-6H-1,3-oxazin-6-ones in high yields. nih.gov The reaction is versatile, accommodating a variety of substituents on the acyloxy group. This radical-mediated cyclization represents a significant departure from traditional ionic pathways and provides rapid access to functionalized oxazinone cores. nih.gov

While distinct from the target "one" structure, the synthesis of related 1,3-benzoxazines is a classic and highly adaptable reaction. The most common method is a one-pot Mannich condensation involving a phenol, a primary amine, and formaldehyde (B43269), typically in a 1:1:2 molar ratio. asianpubs.orgresearchgate.net This reaction proceeds through the formation of a Mannich base (an aminomethylphenol), which then undergoes cyclization via dehydration with a second equivalent of formaldehyde to form the 3,4-dihydro-2H-1,3-benzoxazine ring. rsc.org

Chemical Transformations and Reactivity Studies of the 6 Methyl 1,3 Oxazinan 2 One Scaffold

Ring System Transformations and Skeletal Rearrangements

The 1,3-oxazinan-2-one (B31196) ring is a stable heterocyclic system, but under specific conditions, it can undergo transformations leading to either ring-opening or skeletal rearrangements. While literature specifically detailing these transformations for the 6-methyl derivative is limited, general principles governing related systems can be extrapolated.

Ring-opening of the 1,3-oxazinan-2-one core can be achieved through hydrolysis under acidic or basic conditions, yielding the corresponding 3-aminobutanol. This reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to the cleavage of the carbamate (B1207046) linkage. Additionally, reductive ring-opening can be accomplished using strong reducing agents, which would also result in the formation of 3-aminobutanol.

Skeletal rearrangements of the 1,3-oxazinane (B78680) ring system are less common but can be induced under specific catalytic conditions. For instance, rearrangements of related bicyclic systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, have been observed when treated with reagents like thionyl chloride in pyridine, leading to an oxygen migration. beilstein-journals.org While not a direct analogue, this suggests that activation of the hydroxyl group in a precursor to 6-methyl-1,3-oxazinan-2-one could potentially trigger a similar rearrangement. Gold-catalyzed skeletal rearrangements of O-propargylic oximes to form 2H-1,3-oxazines also highlight the potential for metal-catalyzed transformations to induce significant changes in the oxazine (B8389632) core. mdpi.com

Ring-opening polymerization of related benzoxazines has been reported, suggesting that under thermal or catalytic conditions, this compound could potentially undergo polymerization to form poly(urethane-ether) structures. rsc.org Cationic ring-opening polymerization of 2-alkyl-2-oxazines has also been successfully demonstrated, leading to the formation of star-shaped polypeptoids. nih.gov

Functionalization and Substitution Reactions on the 1,3-Oxazinan-2-one Core

Functionalization of the 1,3-oxazinan-2-one core can occur at several positions, including the nitrogen atom and the carbon backbone.

N-Functionalization: The nitrogen atom of the 1,3-oxazinan-2-one ring is a nucleophilic site and can be readily functionalized. Alkylation, acylation, and arylation reactions can be carried out under standard conditions. For example, N-substituted 1,3-oxazinan-2-ones can be synthesized through a one-pot reaction involving a primary amine, 1,3-dibromopropane, and tetraethylammonium (B1195904) bicarbonate. researchgate.net This methodology allows for the introduction of a wide variety of substituents on the nitrogen atom.

C-Functionalization: Functionalization of the carbon skeleton of the 1,3-oxazinan-2-one ring is more challenging but can be achieved through various strategies. One notable method is the regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes. nih.gov This approach utilizes a one-pot reaction involving enantioselective lithiation, transmetallation to zinc, and subsequent Negishi coupling to introduce substituents at either the C4 or C5 position with high selectivity. nih.gov Although demonstrated on a Boc-protected system, this strategy highlights a potential pathway for the functionalization of the this compound core.

The following table summarizes the scope of C4- and C5-functionalization of Boc-1,3-oxazinanes, which can be considered analogous to the this compound system.

EntryElectrophileLigandProduct (Position)Yield (%)e.r.
1Ph-IL1C48595:5
24-MeO-Ph-BrL1C48296:4
32-Naphthyl-BrL1C47894:6
4Ph-IL2C58897:3
54-MeO-Ph-BrL2C58598:2
62-Naphthyl-BrL2C58095:5
Data adapted from a study on Boc-1,3-oxazinanes and presented here for illustrative purposes. nih.gov

Derivatization Strategies for Expanding Molecular Complexity

The this compound scaffold can serve as a starting point for the synthesis of more complex molecules. Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. acs.org

One strategy for derivatization involves the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. acs.org This method allows for the introduction of additional functional groups, such as a hydroxymethyl group at the 6-position, which can be further modified. acs.org

Another approach involves the synthesis of novel classes of compounds containing chiral 1,3-oxazinan-2-ones with antibacterial activities. nih.gov These compounds are tertiary amines containing the core structure and two aryl substituents, demonstrating the potential for creating diverse and biologically active molecules from the basic scaffold. nih.gov

Derivatization can also be achieved through reactions at the carbonyl group. For example, reduction of the carbonyl group would yield the corresponding 1,3-oxazinane. The development of new derivatization reagents, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate for hydroxyl groups, could also be applied to functionalized derivatives of this compound.

Intermolecular and Intramolecular Reaction Pathways

The this compound scaffold can participate in a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions: As a nucleophile, the nitrogen atom can react with various electrophiles. In an integrated one-pot synthesis, the Michael addition of α-isocyanoacetates to phenyl vinyl selenones, followed by a domino oxidative cyclization, affords 1,3-oxazinan-2-ones. sciresliterature.org This highlights the potential for the 1,3-oxazinan-2-one nitrogen to participate in cascade reactions.

The carbonyl group can also react with nucleophiles. For instance, reaction with Grignard reagents could lead to ring-opening or the formation of tertiary alcohols, depending on the reaction conditions.

Intramolecular Reactions: Intramolecular cyclization is a key step in many syntheses of 1,3-oxazinan-2-ones. For example, the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, forms hemiaminal intermediates that undergo intramolecular cyclization to yield chiral 1,3-oxazolidines and 1,3-oxazinanes. nih.gov

Intramolecular rearrangements, as discussed in Section 3.1, also represent a significant intramolecular reaction pathway.

Reactions with Coreagents and Related Ring Systems

The reactivity of the this compound scaffold can be influenced by the presence of various coreagents. For instance, in the enantioselective lithiation of Boc-1,3-oxazinanes, the choice of ligand is crucial for controlling the regioselectivity of the subsequent functionalization. nih.gov

Reactions of related heterocyclic systems can also provide insights into the potential reactivity of this compound. For example, the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328) leads to the formation of 1,3,5-triazine (B166579) derivatives through a ring transformation. nih.gov This suggests that appropriately functionalized 6-methyl-1,3-oxazinan-2-ones could undergo similar transformations with suitable binucleophiles.

The Appel reaction, which converts alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide, has been modified for the synthesis of oxazines from carboxylic acids via an acyloxytriphenylphosphonium intermediate. This highlights the utility of phosphine-based reagents in the chemistry of oxazine-related compounds.

Spectroscopic and Structural Elucidation of 6 Methyl 1,3 Oxazinan 2 One Systems in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-methyl-1,3-oxazinan-2-one, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework and offer insights into the conformational dynamics of the six-membered ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group at the C6 position would appear as a doublet, coupled to the adjacent C6 proton. The protons on the heterocyclic ring (at C4, C5, and C6) would present as complex multiplets due to both geminal and vicinal coupling. The N-H proton would likely appear as a broad singlet. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) would be the most deshielded, appearing at the lowest field (highest ppm value). The C6 carbon, being attached to both an oxygen atom and a methyl group, would also be significantly deshielded. The methyl carbon would appear at the highest field (lowest ppm value).

Conformational Dynamics: The 1,3-oxazinan-2-one (B31196) ring is expected to adopt a non-planar conformation, most likely a chair or a twist-boat form, to minimize steric and torsional strain. The methyl group at the C6 position can exist in either an axial or equatorial orientation. The relative populations of these conformers can be studied using NMR, often by analyzing coupling constants and through variable-temperature experiments. The more stable conformation is typically the one where the bulky methyl group occupies the equatorial position to minimize steric interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom PositionNucleusExpected Chemical Shift (ppm)Expected MultiplicityNotes
C2¹³C150 - 155SingletCarbonyl carbon of the carbamate (B1207046).
C4¹³C~40SingletMethylene (B1212753) carbon adjacent to nitrogen.
C5¹³C~25SingletMethylene carbon.
C6¹³C~75SingletMethine carbon adjacent to oxygen.
-CH₃¹³C~20SingletMethyl group carbon.
N-H¹H5 - 8Broad SingletAmide proton, position can vary.
H4¹H3.2 - 3.6MultipletProtons on carbon adjacent to nitrogen.
H5¹H1.7 - 2.1MultipletProtons on methylene carbon.
H6¹H4.2 - 4.6MultipletProton on carbon adjacent to oxygen.
-CH₃¹H~1.2DoubletMethyl group protons coupled to H6.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate group. This peak is typically found in the region of 1680-1720 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a sharp to moderately broad peak around 3200-3400 cm⁻¹. The C-O single bond stretching within the ring would also give rise to a strong absorption, typically in the 1200-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-HStretching3200 - 3400Medium
C-H (sp³)Stretching2850 - 3000Medium-Strong
C=O (Carbamate)Stretching1680 - 1720Strong
C-OStretching1200 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₅H₉NO₂, giving it a monoisotopic mass of approximately 115.06 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 115. Under softer ionization conditions like electrospray ionization (ESI), adduct ions such as [M+H]⁺ (m/z 116.07) or [M+Na]⁺ (m/z 138.05) would be prominent. uni-koeln.de

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for cyclic carbamates involve the cleavage of the ring. For this compound, initial fragmentation could involve the loss of the methyl group (a loss of 15 Da) to give a fragment at m/z 100. Another likely fragmentation is the loss of CO₂ (44 Da) via a retro-Diels-Alder type reaction or ring-opening followed by cleavage, leading to an ion at m/z 71.

Table 3: Predicted Mass Spectrometry Data for this compound. uni-koeln.de
Adduct/FragmentFormulaCalculated m/zNotes
[M]⁺C₅H₉NO₂115.06Molecular Ion
[M+H]⁺C₅H₁₀NO₂⁺116.07Protonated Molecule
[M+Na]⁺C₅H₉NNaO₂⁺138.05Sodium Adduct
[M-CH₃]⁺C₄H₆NO₂⁺100.04Loss of methyl radical
[M-CO₂]⁺C₄H₉N⁺71.07Loss of carbon dioxide

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would confirm the conformation of the six-membered ring. While related saturated heterocyclic systems often adopt a chair conformation, distortions or alternative twist-boat conformations are possible due to the presence of the planar carbamate group. Crystallography would unambiguously determine the preferred conformation in the crystal lattice.

Computational Chemistry and Mechanistic Insights into 6 Methyl 1,3 Oxazinan 2 One Chemistry

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate pathways of chemical reactions involving oxazinanone scaffolds. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows researchers to construct detailed energy profiles that illuminate the feasibility and nature of a proposed mechanism. researchgate.net This approach is particularly valuable for understanding complex transformations, such as ring contractions or cycloadditions. researchgate.netmdpi.com

A notable application of DFT is in the study of the ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones into cis-5-hydroxymethyl-oxazolidinones. researchgate.net DFT calculations were employed to investigate the proposed mechanism, confirming that the reaction's success is dependent on the basicity of the reagent rather than its nucleophilicity. researchgate.net The calculations can identify key intermediates and the transition states that connect them, providing energy barriers for each step. For instance, theoretical investigations into cycloaddition reactions leading to heterocyclic systems can distinguish between concerted and stepwise pathways by locating the relevant stationary points on the potential energy surface. researchgate.net The mechanism of such reactions can be described as an asynchronous concerted pathway, often with reverse electron demand. researchgate.net

Furthermore, DFT is used to analyze the electronic properties of the molecules throughout the reaction. The analysis of global electron density transfer (GEDT) can indicate the polar nature of a reaction, showing how electron density flows between reacting species. nih.gov Tools based on electron localization, such as the Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) functions, are used to analyze the formation of covalent bonds and the presence of non-covalent interactions, which are crucial for understanding the reaction mechanism in detail. researchgate.net

Table 1: Application of DFT in Reaction Mechanism Analysis

DFT Application Description Insights Gained
Transition State (TS) Search Locating the highest energy point along the reaction coordinate. Determines the activation energy (kinetic barrier) of a reaction step. researchgate.net
Intermediate Optimization Finding the stable, low-energy structures that exist between reaction steps. Confirms the existence and stability of proposed intermediates. researchgate.net
Energy Profile Mapping Plotting the energy of the system as it progresses from reactants to products. Visualizes the entire reaction pathway, indicating rate-determining steps. mdpi.com

| Electron Density Analysis | Studying the flow of electrons (e.g., GEDT) during the reaction. | Characterizes the reaction as polar or non-polar and identifies nucleophilic/electrophilic sites. nih.gov |

Computational Modeling of Stereoselectivity and Regioselectivity in Oxazinanone Synthesis

The synthesis of substituted oxazinanones, including 6-methyl-1,3-oxazinan-2-one, often yields multiple isomers. Computational modeling is a powerful method for predicting and explaining the observed stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential formation of one constitutional isomer). nih.govresearchgate.net

DFT and other quantum chemical methods are used to model the different possible pathways a reaction can take. For example, in a [3+2] cycloaddition reaction to form a heterocyclic ring, chemists can calculate the activation energies for the transition states leading to different regioisomers or stereoisomers (e.g., exo vs. endo products). nih.govresearchgate.net The pathway with the lower activation energy is kinetically favored and is predicted to yield the major product. mdpi.com This theoretical prediction can then be compared with experimental results. researchgate.net

The origins of selectivity can be dissected by analyzing several factors:

Steric Effects: Models can precisely calculate the steric hindrance between substituents in a transition state. In many cases, the favored pathway is the one that minimizes steric repulsion. mdpi.com

Electronic Effects: The electronic nature of the reactants plays a crucial role. Frontier Molecular Orbital (FMO) theory, which examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, is often used. However, more advanced concepts within Conceptual DFT, such as the global electrophilicity index (ω), can provide a more quantitative prediction of reactivity. researchgate.net The analysis of local electrophilicity and nucleophilicity can help explain why certain atoms bond preferentially, thus determining the regiochemistry. nih.gov

Non-covalent Interactions: Subtle interactions, such as CH/π interactions between aromatic rings in the transition state, can stabilize one pathway over another, influencing the final product ratio. mdpi.com

These computational investigations provide a deep understanding that is critical for designing new synthetic routes that yield specific isomers of pharmacologically relevant molecules like chiral 1,3-oxazinan-2-ones with high selectivity. researchgate.net

Table 2: Computational Approaches to Predicting Reaction Selectivity

Selectivity Type Computational Method Key Factors Analyzed
Regioselectivity DFT, FMO Theory Activation energy barriers, local electrophilicity/nucleophilicity indices, steric hindrance. mdpi.comresearchgate.net
Stereoselectivity DFT, Transition State Modeling Activation energies of competing pathways (exo vs. endo), stabilizing non-covalent interactions. nih.gov

| Diastereoselectivity | Transition State Geometry Optimization | Torsional strain, steric clashes, and chelation control in the transition state. nih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Elucidating Structural Contributions to Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov This methodology is instrumental in drug discovery for optimizing lead compounds and predicting the activity of new, unsynthesized molecules. For a class of compounds like substituted 1,3-oxazinan-2-ones, QSAR can elucidate the specific structural features that contribute to a desired effect, such as antibacterial activity. nih.gov

A common and powerful QSAR method is the 3D-QSAR approach, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). The general workflow involves several key steps:

Data Set Preparation: A series of molecules with known activities (the training set) is selected. A separate set (the test set) is kept aside to validate the resulting model. nih.gov

Molecular Alignment: All molecules in the dataset are superimposed onto a common template or alignment rule. This step is critical as it ensures that the calculated properties are compared consistently across the series. nih.gov

Descriptor Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., a methyl group with a +1 charge). These energy values serve as the molecular descriptors. nih.gov

Model Generation: A statistical method, such as kNN, Partial Least Squares (PLS), or Genetic Algorithm (GA), is used to build a mathematical equation that links the descriptors (the structural information) to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is tested using the molecules in the test set. Statistical metrics like the cross-validated R² (q²) and predictive R² (pred_r²) are used to assess the model's robustness and reliability. nih.gov

The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive substituent at a specific position on the oxazinanone ring would increase activity, providing clear guidance for the design of new analogues. nih.gov

Conformational Analysis and Molecular Interaction Studies

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape and its ability to interact with other molecules. Conformational analysis aims to identify the stable spatial arrangements (conformers) of the molecule and the energy barriers for converting between them. researchgate.net

The six-membered 1,3-oxazinane (B78680) ring is not planar and typically adopts chair and twist (or boat) conformations. researchgate.net Computational methods, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and DFT (e.g., B3LYP functional), are used to perform a detailed scan of the potential energy surface. researchgate.netresearchgate.net These calculations reveal the relative energies of the different conformers. For substituted tetrahydro-1,3-oxazines, studies have shown that the chair conformers are generally the most stable. researchgate.net

Molecular interaction studies investigate how the molecule binds to biological targets or interacts with other molecules in its environment. In the solid state, crystal structure analysis reveals intermolecular interactions, such as hydrogen bonds. For example, in related cyclic urea (B33335) compounds, molecules often form dimers linked by strong N–H···O hydrogen bonds. nih.gov These same computational methods can be used to model and quantify the strength of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern molecular recognition processes.

Table 3: Conformational Preferences in Substituted 1,3-Oxazine Rings

Substituent at Nitrogen Preferred Conformation (Gas Phase) Effect of Increasing Solvent Polarity Computational Method
Methyl Axial Shifts equilibrium toward equatorial form B3LYP/6-311+G(d,p) researchgate.net
Ethyl Axial Shifts equilibrium toward equatorial form B3LYP/6-311+G(d,p) researchgate.net
Isopropyl Equatorial Further stabilizes equatorial form B3LYP/6-311+G(d,p) researchgate.net

Academic and Industrial Applications of 6 Methyl 1,3 Oxazinan 2 One

Applications as Key Synthetic Building Blocks in Organic Synthesis

The 1,3-oxazinan-2-one (B31196) ring system serves as a crucial building block in organic synthesis, primarily as a precursor to valuable chiral 1,3-amino alcohols. Chiral 1,3-oxazinan-2-ones are recognized as useful intermediates in the synthesis of pharmaceutical compounds. nih.govnih.gov The oxazinanone structure effectively acts as a stable protecting group for the 1,3-amino alcohol functionality. This allows for modifications on other parts of the molecule before the ring is selectively opened to reveal the amine and alcohol groups.

The synthesis of these building blocks can be achieved from readily available starting materials, such as carbohydrate derivatives. nih.govnih.gov For instance, a synthetic route can involve the reaction of an optically pure lactone with a primary amine, followed by reduction and carbonylation to form the chiral 1,3-oxazinan-2-one ring. nih.gov Once formed, these heterocyclic intermediates can be transformed into a variety of other compounds. They are particularly important for accessing γ-amino alcohols, which are motifs present in many natural products and are considered valuable synthons for creating a plethora of heterocyclic products. researchgate.net

The strategic advantage of using a 1,3-oxazinan-2-one intermediate lies in its ability to control stereochemistry and provide a stable scaffold that can be carried through multiple synthetic steps before its eventual cleavage. Research has demonstrated the conversion of these building blocks into more complex structures, including those with potential antibacterial activity. researchgate.net

PrecursorReaction TypeProductSignificance
Chiral 6-substituted-1,3-oxazinan-2-oneHydrolysis / Ring OpeningChiral 1,3-Amino AlcoholKey intermediate for pharmaceuticals and bioactive molecules. nih.govnih.govresearchgate.net
α-Isocyanoacetate and Phenyl Vinyl SelenoneMichael Addition & Domino Oxidative Cyclization1,3-Oxazinan-2-oneOne-pot synthesis of the core scaffold. acs.orgacs.org
2-Ester-2-aryl-azetidine carbamate (B1207046)Brønsted Acid-Catalyzed Ring Expansion6,6-Disubstituted 1,3-oxazinan-2-oneRapid access to medicinally relevant scaffolds from acyclic precursors. researchgate.net

Utilization in the Development of New Heterocyclic Scaffolds

The 1,3-oxazinan-2-one ring is not only a precursor to acyclic structures but also serves as a template for the synthesis of different heterocyclic systems through ring transformation reactions. These reactions allow chemists to leverage the pre-existing stereochemistry and functionality of the oxazinanone ring to construct new, often more complex, molecular architectures.

One notable example involves the transformation of a related structure, 6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione, which upon reaction with ethyl acetoacetate (B1235776) in the presence of a base, yields a 3-acetyl-1-alkyl-5-(N-alkylcarbamoyl)-6-hydroxy-4-methyl-2(1H) pyridone. researchgate.net This transformation converts the six-membered oxazinone ring into a pyridone scaffold, a common core in many pharmaceutical agents. Such strategies are highly valuable as they provide efficient pathways to structurally diverse molecules that would be difficult to synthesize through other means.

Furthermore, imines, which are structurally related to the endocyclic C=N bond in some oxazine (B8389632) derivatives, are widely used as intermediates in the synthesis of various heterocycles, including quinolines, β-lactams, and tetrahydropyridines. wikipedia.org This highlights the general utility of the embedded functional groups within the oxazinane core for constructing new rings. Research into radical cascade reactions has also opened new avenues, for example, in converting 2-acyloxyazirines into 5-hydroxy-6H-1,3-oxazin-6-ones, which can then be further functionalized or converted into other heterocyclic systems like pyridine-2,3(1H,4H)-diones. mdpi.com

Starting ScaffoldReagents/ConditionsResulting ScaffoldSignificance
6-Methyl-1,3-oxazine-2,4-dioneEthyl acetoacetate, NaH2-PyridoneConversion of an oxazinone to a pyridone core. researchgate.net
5-Acylated N-fluoroalkyl-1,2,3-triazoleMicrowave heating1,3-Oxazin-6-oneSynthesis of oxazinone scaffolds via ketenimine intermediates. nih.gov
5-Hydroxy-6H-1,3-oxazin-6-oneCopper-catalyzed transannulationPyridine-2,3(1H,4H)-dioneTransformation into a different dione (B5365651) heterocyclic system. mdpi.com

Role in Carbon Dioxide Utilization and Green Chemical Processes

A significant area of modern chemical research is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block for the synthesis of valuable chemicals. The synthesis of cyclic carbamates, including 1,3-oxazinan-2-ones, from amino alcohols and CO₂ is a prime example of green chemistry. acs.org This process offers a sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022).

The reaction to form 6-methyl-1,3-oxazinan-2-one would involve the cyclization of the corresponding 1,3-amino alcohol (4-amino-2-butanol) with CO₂. This transformation typically requires a catalyst and a dehydrating agent to drive the reaction towards the cyclic product. acs.org Recent studies have shown that a combination of a superbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a dehydrating agent like propanephosphonic acid anhydride (B1165640) (T3P) can effectively catalyze this cyclization under mild conditions. acs.org

This approach is highly attractive from an environmental and industrial perspective because it sequesters CO₂ into value-added chemical products. The process is characterized by high atom economy and avoids the use of toxic materials, aligning with the principles of green chemistry.

Reactant 1Reactant 2Catalyst/ConditionsProductGreen Chemistry Aspect
1,3-Amino AlcoholsCarbon Dioxide (CO₂)Superbase (e.g., DBU), Dehydrating Agent (e.g., T3P)N-Unsubstituted 1,3-Oxazinan-2-onesUtilization of CO₂ as a renewable C1 feedstock. acs.org
Primary Amine / HydrazineDicarbonate derivative of 1,3-diolsSolvent-free, one-pot reaction1,3-Oxazinan-2-onesHigh yield, short reaction time, and absence of solvent. researchgate.net

Precursors in Polymer Science and Material Synthesis

Cyclic carbamates such as this compound are potential monomers for the synthesis of polyurethanes through ring-opening polymerization (ROP). Polyurethanes are a versatile class of polymers with a wide range of applications, but their traditional synthesis often involves toxic isocyanate precursors. The ROP of cyclic carbamates provides a non-isocyanate route to these important materials.

Research has demonstrated that the parent six-membered ring, tetrahydro-2H-1,3-oxazin-2-one, can undergo cationic ring-opening polymerization to produce poly(trimethylene urethane). This polymerization can be initiated by catalysts such as methyl trifluoromethanesulfonate. The mechanism involves the formation of a 5,6-dihydro-4H-1,3-oxazinium intermediate, which propagates to form the polymer chain. Kinetic studies of the ROP of the related unsubstituted 5,6-dihydro-4H-1,3-oxazine have been performed to understand the polymerization behavior. acs.org

While specific studies on the 6-methyl derivative are less common, the established reactivity of the parent ring system indicates that this compound could serve as a monomer to produce functional polyurethanes. The methyl group on the polymer backbone would influence the material's properties, such as its thermal characteristics, solubility, and crystallinity. This approach is part of a broader effort to develop new monomers for creating polymers with tailored properties from sustainable or alternative feedstocks. The related class of poly(2-oxazoline)s, synthesized via cationic ring-opening polymerization (CROP), is also under intensive investigation for biomedical applications due to their versatile and tunable properties. researchgate.netmdpi.com

Design Elements for Molecular Switches and Functional Organic Systems

The oxazine ring is a key component in a class of molecules known as molecular switches. These are compounds that can be reversibly converted between two or more stable states in response to external stimuli such as light (photochromism), pH (halochromism), or temperature (thermochromism). researchgate.netresearchgate.netrsc.org The switching action involves a significant change in the molecule's structure and, consequently, its physical properties like color or fluorescence.

The switching mechanism in many oxazine-based systems involves the cleavage of the C-O bond within the oxazine ring. nih.govnih.gov For example, upon UV irradiation, a photochromic oxazine can undergo ring-opening to form a colored, zwitterionic species. This process is often reversible, with the ring closing back thermally or upon exposure to visible light. nih.govnih.gov This reversible transformation allows the system to be switched "on" and "off" repeatedly.

Researchers have developed oxazine-based switches with finely tunable sensitivity to pH and temperature by modifying substituents on the molecular scaffold. rsc.org While these studies often focus on benzo-fused oxazines, the fundamental principle of ring-opening and closing can be applied to the 1,3-oxazinan-2-one motif. By incorporating this scaffold into larger molecular designs, it is possible to create novel functional systems. These systems could find applications in responsive materials, molecular sensors, and information storage at the molecular level. researchgate.net

Switch TypeStimulusStructural ChangeApplication
Photochromic SwitchLight (UV/Visible)Reversible opening/closing of the nih.govnih.govoxazine ring. nih.govnih.govOptical data storage, smart windows, molecular electronics.
pH-Sensitive SwitchAcid/BaseProtonation/deprotonation leading to ring opening or closing. researchgate.netrsc.orgpH sensors, controlled drug delivery systems.
Thermo-sensitive SwitchTemperatureShift in the equilibrium between closed and open forms. rsc.orgTemperature sensors, responsive polymers.

Emerging Research Frontiers and Future Directions for 6 Methyl 1,3 Oxazinan 2 One Research

Exploration of New Catalytic Systems for Highly Efficient and Selective Synthesis

The development of novel catalytic systems is paramount for the efficient and selective synthesis of 6-methyl-1,3-oxazinan-2-one. Traditional methods often require harsh conditions or stoichiometric reagents, limiting their applicability and environmental friendliness. Current research is focused on several innovative catalytic approaches.

One promising area is the use of bifunctional organocatalysts . These catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective synthesis of cyclic carbamates from carbon dioxide and unsaturated amines. nih.govchimia.ch This approach is particularly attractive as it utilizes a renewable C1 source and allows for the preparation of chiral 1,3-oxazinan-2-ones with high levels of enantioselection. nih.gov

Magnetic nanocatalysts , such as graphene oxide-supported iron oxide-titanium(IV) (GO-Fe₃O₄–Ti(IV)), are also gaining traction. nih.gov These catalysts offer the advantage of easy separation and recyclability, making the synthetic process more sustainable. They have been successfully employed in the one-pot synthesis of various 1,3-oxazine derivatives in high yields. nih.gov Similarly, other heterogeneous catalysts, including lacunary phosphomolybdate supported on a TiO₂/g-C₃N₄ nanocomposite and solid acid nanocatalysts based on ferrierite, have demonstrated high efficiency in the synthesis of 1,3-oxazines under mild, solvent-free conditions. researchgate.netrsc.org

The direct carboxylation of amino alcohols with carbon dioxide is another key area of development. rsc.org Utilizing an external base and a hydroxyl group activating reagent like p-toluenesulfonyl chloride (TsCl), this method allows for the synthesis of cyclic carbamates under mild conditions with high regio- and chemoselectivity. rsc.org DFT calculations have been instrumental in elucidating the Sₙ2-type reaction mechanism. rsc.org

Catalyst TypeExampleKey AdvantagesRelevant Application
Bifunctional OrganocatalystCinchona alkaloid-derivedHigh enantioselectivity, utilizes CO₂Enantioselective synthesis of cyclic carbamates nih.govchimia.ch
Magnetic NanocatalystGO-Fe₃O₄–Ti(IV)Recyclable, high yield, eco-friendlyOne-pot synthesis of 1,3-oxazine derivatives nih.gov
Heterogeneous NanocompositeH₃PMo₁₁O₃₉@TiO₂@g-C₃N₄Mild conditions, solvent-free, high yieldThree-component synthesis of 1,3-oxazine derivatives rsc.org
Solid Acid NanocatalystFerrierite-based magnetic solid acidGreen synthesis in water, reusableSynthesis of researchgate.netmdpi.com-oxazine derivatives researchgate.net

Advanced Computational Predictions for High-Throughput Synthesis and Rational Design

Computational chemistry is becoming an indispensable tool in the study of this compound and related compounds. Density Functional Theory (DFT) calculations are being employed to elucidate reaction mechanisms and predict the reactivity of these molecules. For example, DFT studies have been crucial in understanding the mechanism of the base-promoted switchable synthesis of five- and six-membered cyclic carbamates from carbon dioxide. rsc.org Such computational insights are vital for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular docking simulations are being used to predict the biological activity of 1,3-oxazine derivatives. In a study on 1,3-naphtoxazine derivatives, molecular docking was used to investigate their binding affinities as γ-aminobutyric acid A (GABA-A) receptor agonists, providing a rationale for their observed anticonvulsant activity. nih.gov This approach allows for the rational design of new derivatives with enhanced biological properties.

Furthermore, computational methods are being developed for the high-throughput screening of potential catalysts and substrates. By predicting properties such as reaction barriers and binding affinities, it is possible to identify promising candidates for experimental investigation, thereby accelerating the discovery of new synthetic methods and functional molecules. The use of DFT to study the copolymerization of oxazoline (B21484) monomers has revealed how nearby functional groups can activate the reacting species, leading to accelerated polymerization rates. rsc.org This level of understanding is crucial for the rational design of new polymers based on the 1,3-oxazinan-2-one (B31196) scaffold.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms.Understanding of selectivity and reactivity in cyclic carbamate (B1207046) synthesis. rsc.orgrsc.org
Molecular DockingPrediction of biological activity.Rational design of anticonvulsant 1,3-oxazine derivatives. nih.gov
Kinetic ModelingPrediction of polymerization behavior.Understanding the influence of substituents on copolymerization rates. rsc.org

Integration with Supramolecular Chemistry and Nanotechnology for Novel Functional Materials

The integration of this compound into supramolecular assemblies and nanomaterials is a burgeoning research area with the potential to yield novel functional materials. The principles of supramolecular chemistry , which involve the self-assembly of molecules through non-covalent interactions, can be applied to create complex and ordered structures from 1,3-oxazinan-2-one building blocks. nih.gov The hydrogen bonding capabilities of the carbamate group make it an ideal motif for directing self-assembly. nih.gov These supramolecular structures could find applications in areas such as drug delivery and materials science. nih.gov

In the realm of nanotechnology , the functionalization of nanoparticles with polymers derived from or containing the 1,3-oxazinan-2-one moiety is a promising strategy. For instance, gold nanoparticles have been functionalized with polymers of 2-oxazolines, a related class of compounds, through surface-initiated living cationic polymerization. tu-dresden.de This creates core-shell nanocomposites with a well-defined structure and tunable properties. tu-dresden.de Such functionalized nanoparticles could be used in catalysis, sensing, and biomedical applications. mdpi.com

The development of "smart" materials that respond to external stimuli is another exciting direction. Supramolecular hydrogels that undergo a gel-sol transition in response to specific biomolecules have been created. nih.gov By incorporating this compound into such systems, it may be possible to develop new materials for controlled drug release or biosensing. The construction of functional supramolecular architectures on electrode surfaces for bioelectronic applications also represents a significant opportunity. rsc.org

Development of Sustainable Synthetic Routes to Minimize Environmental Impact

There is a strong impetus within the chemical community to develop more sustainable and environmentally friendly methods for the synthesis of this compound. A major focus is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock . researchgate.net This approach avoids the use of toxic and hazardous reagents like phosgene (B1210022) and isocyanates, which are common in traditional carbamate synthesis. researchgate.netmdpi.com The direct coupling of CO₂ with amino alcohols or unsaturated amines is a key strategy in this regard. nih.govrsc.org

The use of green solvents and reusable catalysts is another cornerstone of sustainable synthesis. tandfonline.comresearchgate.net Researchers are exploring the use of aqueous hydrotropic solutions, which are non-toxic, inexpensive, and recyclable, as a medium for the synthesis of 1,3-oxazine derivatives. tandfonline.com The investigation of "green" solvents like dihydrolevoglucosenone for polymerization reactions is also underway. researchgate.net

Sustainability ApproachDescriptionExample
CO₂ UtilizationUsing carbon dioxide as a C1 source.Synthesis of cyclic carbamates from amino alcohols and CO₂. rsc.orgresearchgate.net
Green SolventsEmploying environmentally benign reaction media.Synthesis in aqueous hydrotropic solutions. tandfonline.com
Reusable CatalystsUsing catalysts that can be recovered and reused.Magnetic nanocatalysts in 1,3-oxazine synthesis. nih.govresearchgate.net
One-Pot ReactionsCombining multiple synthetic steps into a single operation.Integrated synthesis of 1,3-oxazinan-2-ones from isocyanoacetates. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-methyl-1,3-oxazinan-2-one, and how do diastereomeric mixtures complicate purification?

  • Synthetic Routes : A common method involves homoallylic carbamates synthesized via a three-component reaction of aldehydes, allyltrimethylsilane, and benzyl carbamate with iodine catalysis. Subsequent Sharpless dihydroxylation generates dihydroxybutylcarbamate intermediates, which undergo base-induced cyclization (NaH/THF) to yield this compound derivatives .
  • Diastereomer Challenges : Cyclization often produces inseparable diastereomeric mixtures (e.g., cis/trans isomers), as seen in NMR studies . Column chromatography fails to resolve these mixtures, necessitating advanced techniques like chiral HPLC or crystallization for isolation.

Q. How is the methyl group position in this compound confirmed experimentally?

  • Methodology : Proton NMR analysis is critical. For example, in 3-benzyl-6-methyl-1,3-oxazinan-2-one, methyl group signals at δ 1.3–1.5 ppm (integration for 3H) and coupling patterns confirm exclusive substitution at the 6-position . Additional confirmation can be achieved via 13C^{13}\text{C} NMR and X-ray crystallography.

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Key Techniques :

  • IR Spectroscopy : Carbamate C=O stretches at ~1700–1710 cm1^{-1} .
  • 1H^{1}\text{H} NMR : Diagnostic peaks include methyl groups (δ 1.3–1.5 ppm) and oxazinanone ring protons (δ 3.4–4.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 258.0 [M+Na]+^+) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing diastereomer formation?

  • Strategies :

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) favor trans-diastereoselectivity during cyclization, reducing mixture complexity .
  • Catalytic Control : Gold-catalyzed oxycyclization of allenic carbamates offers regioselectivity, favoring 6-exo-dig products under thermodynamic control .
    • Data-Driven Design : Computational studies (DFT) predict transition states to guide catalyst selection and reaction conditions .

Q. What green chemistry metrics apply to this compound synthesis, and how do alternative routes compare?

  • Environmental Assessment :

  • Mass Efficiency : Diethyl carbonate-based syntheses show higher atom economy (85%) compared to halogenated solvents .
  • Waste Reduction : Andraos’ algorithm and EATOS software evaluate solvent toxicity and energy use, favoring routes with lower PMI (Process Mass Intensity) .
    • Example : A diethyl carbonate route reduces hazardous waste by 40% compared to traditional methods .

Q. How do structural modifications at the 4- and 6-positions influence biological activity?

  • Structure-Activity Relationships (SAR) :

  • 4-Aryl Substitution : 4-Fluorophenyl or 4-methoxyphenyl groups enhance antibacterial activity due to increased lipophilicity .
  • 6-Methyl vs. 6-Hydroxymethyl : Hydroxymethyl derivatives show improved solubility but reduced CNS penetration, impacting applications in neurology .
    • Experimental Validation : In vitro assays (e.g., MIC for antibacterial activity) and molecular docking studies correlate substituent effects with target binding .

Contradictions and Resolutions

  • Diastereomer Stability : reports inseparable mixtures, while notes exclusive trans-selectivity under gold catalysis. Resolution lies in reaction conditions: base-mediated cyclization favors equilibration, whereas gold catalysis locks thermodynamic products .
  • Stereochemical Assignments : Conflicting NMR interpretations (e.g., axial vs. equatorial methyl) require NOESY/ROESY experiments for definitive confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.